molecular formula C9H10S B14449386 3-(Prop-1-en-2-yl)benzene-1-thiol CAS No. 78943-78-9

3-(Prop-1-en-2-yl)benzene-1-thiol

Cat. No.: B14449386
CAS No.: 78943-78-9
M. Wt: 150.24 g/mol
InChI Key: QGQZCYDJZFXPKQ-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)benzene-1-thiol, also known as m-Cymenene, is an organic compound with the molecular formula C10H12S. It is a derivative of benzene, featuring a thiol group (-SH) attached to the benzene ring along with a prop-1-en-2-yl substituent. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-2-yl)benzene-1-thiol typically involves the introduction of the thiol group to a benzene derivative. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with a sulfur nucleophile such as hydrosulfide anion (HS-). The reaction conditions often require an excess of the nucleophile to prevent the formation of by-products like sulfides (R-S-R’) .

Industrial Production Methods

In industrial settings, the production of this compound can involve the use of thiourea as the nucleophile. The reaction proceeds through the formation of an intermediate alkyl isothiourea salt, which is then hydrolyzed to yield the desired thiol . This method is preferred due to its efficiency and the high yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-1-en-2-yl)benzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine (Br2) or iodine (I2) in an organic solvent.

    Reduction: Zinc and hydrochloric acid (HCl).

    Substitution: Nucleophiles like hydrosulfide anion (HS-) or thiourea in the presence of a base.

Major Products

    Oxidation: Disulfides (R-S-S-R’).

    Reduction: Thiols (R-SH).

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yl)benzene-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with various biomolecules, influencing their function. For example, it can interact with proteins by forming disulfide bridges, which can alter protein structure and activity . Additionally, the compound can undergo redox reactions, impacting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-1-en-2-yl)benzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs like anethole and estragole. The thiol group allows for specific interactions with biomolecules, making it valuable in various applications .

Properties

CAS No.

78943-78-9

Molecular Formula

C9H10S

Molecular Weight

150.24 g/mol

IUPAC Name

3-prop-1-en-2-ylbenzenethiol

InChI

InChI=1S/C9H10S/c1-7(2)8-4-3-5-9(10)6-8/h3-6,10H,1H2,2H3

InChI Key

QGQZCYDJZFXPKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=CC=C1)S

Origin of Product

United States

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